{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine
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Overview
Description
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a 2-methylpropyl group and the amine group is substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine typically involves the alkylation of {[4-(2-Methylpropyl)phenyl]methyl}amine with a suitable propylating agent. One common method is the reductive amination of {[4-(2-Methylpropyl)phenyl]methyl}ketone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of this compound hydrochloride when treated with reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form various substituted amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydrochloride.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylamine: The parent compound without the 2-methylpropyl and propyl substitutions.
N-Propylphenylmethylamine: Similar structure but lacks the 2-methylpropyl group.
2-Methylpropylphenylmethylamine: Similar structure but lacks the propyl group.
Uniqueness
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine is unique due to the presence of both the 2-methylpropyl and propyl groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. This dual substitution pattern can influence its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWSJLYXIBLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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